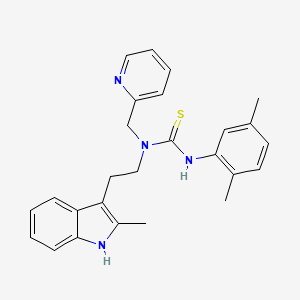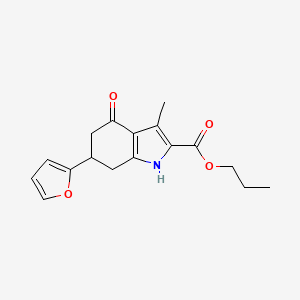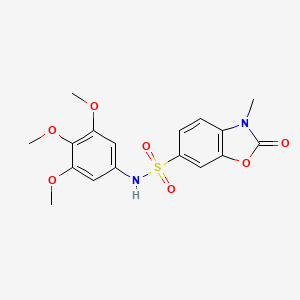
3-(2,5-dimethylphenyl)-1-(2-(2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-2-ylmethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA is a complex organic compound that features a thiourea functional group This compound is notable for its intricate structure, which includes a pyridine ring, an indole moiety, and a dimethylphenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the pyridine and dimethylphenyl groups. Key steps include:
Formation of the Indole Derivative: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Attachment of the Pyridine Ring: This step often involves nucleophilic substitution reactions where the indole derivative reacts with a pyridine-containing electrophile.
Incorporation of the Dimethylphenyl Group: This can be done through Friedel-Crafts alkylation or acylation reactions.
Formation of the Thiourea Group: The final step involves the reaction of the intermediate compound with thiourea under controlled conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications could include its use as an anti-cancer or anti-inflammatory agent.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA involves its interaction with specific molecular targets and pathways. The thiourea group can form hydrogen bonds with biological molecules, potentially inhibiting enzymes or receptors. The indole and pyridine rings may also interact with cellular components, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyltryptamine: An indole derivative with similar structural features.
Thiourea: A simpler compound containing the thiourea functional group.
Pyridine Derivatives: Compounds containing the pyridine ring, which may have similar chemical properties.
Uniqueness
What sets 3-(2,5-DIMETHYLPHENYL)-1-[2-(2-METHYL-1H-INDOL-3-YL)ETHYL]-1-[(PYRIDIN-2-YL)METHYL]THIOUREA apart is its combination of structural elements, which may confer unique chemical and biological properties
Propriétés
Formule moléculaire |
C26H28N4S |
|---|---|
Poids moléculaire |
428.6 g/mol |
Nom IUPAC |
3-(2,5-dimethylphenyl)-1-[2-(2-methyl-1H-indol-3-yl)ethyl]-1-(pyridin-2-ylmethyl)thiourea |
InChI |
InChI=1S/C26H28N4S/c1-18-11-12-19(2)25(16-18)29-26(31)30(17-21-8-6-7-14-27-21)15-13-22-20(3)28-24-10-5-4-9-23(22)24/h4-12,14,16,28H,13,15,17H2,1-3H3,(H,29,31) |
Clé InChI |
KTHLQBIYBKOWMU-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)C)NC(=S)N(CCC2=C(NC3=CC=CC=C32)C)CC4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2E)-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-phenyl-N-(propan-2-yl)prop-2-enamide](/img/structure/B14996402.png)
![3-amino-N-(2-ethylphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B14996417.png)
![3-(3-chloro-4-methylphenyl)-8-(4-hydroxy-3-methoxyphenyl)-6-oxo-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996422.png)
![Ethyl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(furan-2-yl)-2-phenyl-1,4-dihydropyridine-3-carboxylate](/img/structure/B14996431.png)
![3-(4-methoxyphenyl)-6-methyl-2-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14996440.png)

![N-(4-fluorophenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996447.png)
![1-(2-methylbenzyl)-5-(4-methylphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B14996449.png)
![2,3-dimethoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14996453.png)

![4-[2-(2-methylpropoxy)phenyl]-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B14996465.png)
![N-(2-methoxyphenyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B14996475.png)
![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B14996478.png)
![8-(2-methoxyphenyl)-6-oxo-3-phenyl-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B14996490.png)
